3-Aminobenzoyl chloride
Description
Chemical Identity and IUPAC Nomenclature
The chemical identity of 3-aminobenzoyl chloride is unambiguously defined by its molecular formula, C₇H₆ClNO , and a molecular weight of 155.58 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as This compound , reflecting the substitution pattern on the benzene ring. The numbering of the benzene ring begins with the acyl chloride group (-COCl) at position 1, placing the amino group (-NH₂) at position 3 (Figure 1).
Structural Features :
- Benzene core : Provides aromatic stability and planar geometry.
- Amino group (-NH₂) : Introduces electron density into the ring via resonance, activating the molecule toward electrophilic substitution.
- Acyl chloride (-COCl) : A highly reactive functional group prone to nucleophilic attack, enabling facile derivatization.
The compound’s canonical SMILES representation , C1=CC(=CC(=C1)N)C(=O)Cl , and InChIKey , RMDIYHSHNBKVJS-UHFFFAOYSA-N , further delineate its connectivity and stereochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 21563-72-4 |
| SMILES | C1=CC(=CC(=C1)N)C(=O)Cl |
Historical Development and Discovery Timeline
The synthesis of this compound emerged as a natural extension of advancements in acyl chloride chemistry during the mid-20th century. Early methods for synthesizing benzoyl chloride derivatives, such as the chlorination of benzaldehyde or benzyl alcohol, laid the groundwork for functionalized variants like this compound.
Key Milestones :
- 1960s–1970s : Development of regioselective nitration and reduction techniques enabled the targeted introduction of amino groups onto aromatic rings.
- 1980s : Optimization of chlorination protocols using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) allowed efficient conversion of 3-aminobenzoic acid to the corresponding acyl chloride.
- 2003 : A seminal study by Jeon et al. demonstrated the utility of this compound in synthesizing heterocyclic compounds, cementing its role in medicinal chemistry.
The compound’s commercial availability by the early 2000s facilitated its adoption in academic and industrial laboratories, particularly for constructing amide bonds in peptide-mimetic drugs.
Position Within Acyl Chloride Chemical Taxonomy
This compound belongs to the aromatic acyl chloride subclass, distinguished by the presence of a benzene ring directly bonded to the carbonyl group. Its taxonomic position is further refined by the meta-substituted amino group , which differentiates it from:
- Benzoyl chloride (C₆H₅COCl) : Lacking ring substituents, it exhibits lower electronic complexity.
- 4-Aminobenzoyl chloride : The para-substituted isomer displays distinct reactivity due to symmetric resonance stabilization.
- 2-Methyl-3-aminobenzoyl chloride : Alkyl substituents introduce steric effects that modulate reaction kinetics.
Comparative Analysis of Acyl Chlorides :
| Compound | Substituent | Molecular Formula | Reactivity Profile |
|---|---|---|---|
| Benzoyl chloride | None | C₇H₅ClO | High electrophilicity at carbonyl |
| This compound | -NH₂ (meta) | C₇H₆ClNO | Enhanced ring activation; dual reactivity |
| 4-Aminobenzoyl chloride | -NH₂ (para) | C₇H₆ClNO | Resonance-stabilized; slower hydrolysis |
| 2-Methyl-3-aminobenzoyl chloride | -CH₃, -NH₂ | C₈H₈ClNO | Steric hindrance reduces acylation rates |
The amino group in this compound exerts a +M (mesomeric) effect , redistributing electron density into the ring and activating ortho/para positions for subsequent electrophilic substitutions. Conversely, the acyl chloride group withdraws electron density via -I (inductive) effects , creating a polarized carbonyl bond susceptible to nucleophilic attack. This duality enables sequential functionalization—first exploiting the amino group’s directing effects, then leveraging the acyl chloride’s reactivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDIYHSHNBKVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554471 | |
| Record name | 3-Aminobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21563-72-4 | |
| Record name | 3-Aminobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution:
- Protonation : Thionyl chloride protonates the carbonyl oxygen of 3-aminobenzoic acid, enhancing the electrophilicity of the carbonyl carbon.
- Chloride Attack : A chloride ion displaces the hydroxyl group, forming a mixed anhydride intermediate.
- Elimination : Sulfur dioxide (SO₂) and hydrogen chloride (HCl) are eliminated, yielding 3-aminobenzoyl chloride.
Typical Conditions :
- Molar Ratio : 1:3–20 (3-aminobenzoic acid : SOCl₂).
- Solvents : Tetramethylene sulfone, tetraethylene glycol dimethyl ether, or solvent-free.
- Temperature : 25–120°C, depending on batch vs. continuous processes.
- Reaction Time : 30 minutes to 40 hours.
Example :
In a batch process, 0.58 moles of 3-aminobenzoic acid dissolved in tetraethylene glycol dimethyl ether reacts with 1.68 moles of SOCl₂ at 25–28°C for 30 minutes, achieving >90% conversion.
Industrial Optimization
Continuous processes enhance scalability:
- Feed Streams : Preformed 3-aminobenzoic acid salt slurries and SOCl₂ are co-fed into reactors at 60–65°C.
- Residence Time : 2–10 minutes.
- Yield : 85–95% after precipitation and drying.
Advantages :
- High purity (>98%) without chromatography.
- SOCl₂ byproducts (SO₂, HCl) are gaseous, simplifying isolation.
Phosphorus Pentachloride (PCl₅) Method
Phosphorus pentachloride serves as an alternative chlorinating agent, particularly in moisture-sensitive applications.
Reaction Protocol
- Molar Ratio : 1:1.2–3 (3-aminobenzoic acid : PCl₅).
- Solvents : Chloroform, dichloromethane, or tetramethylene sulfone.
- Temperature : 20–40°C.
Example :
27.4 parts of 3-aminobenzoic acid hydrochloride reacts with PCl₅ in tetramethylene sulfone at 25°C for 40 hours, yielding 89% product.
Limitations
One-Pot Synthesis Using In Situ Salt Formation
This method integrates salt formation and chlorination in a single vessel, reducing purification steps.
Procedure
- Salt Formation : 3-Aminobenzoic acid is treated with anhydrous HCl in an inert solvent (e.g., tetramethylene sulfone) to form 3-aminobenzoic acid hydrochloride.
- Chlorination : SOCl₂ is added directly to the slurry, avoiding isolation of the intermediate.
Conditions :
Case Study :
A mixture of 3-aminobenzoic acid, anhydrous HCl, and SOCl₂ in tetramethylene sulfone at 31°C for 6.5 hours produced this compound hydrochloride with 89% efficiency.
Comparative Analysis of Methods
| Parameter | Thionyl Chloride | Phosphorus Pentachloride | One-Pot Synthesis |
|---|---|---|---|
| Reaction Time | 0.5–6 hours | 20–40 hours | 6–8 hours |
| Yield | 85–95% | 80–89% | 80–90% |
| Byproducts | SO₂, HCl | POCl₃, HCl | SO₂, HCl |
| Scalability | High (continuous) | Moderate | High |
| Cost | Low | High | Moderate |
Purification and Stabilization
This compound is moisture-sensitive, requiring stringent drying:
- Precipitation : Dilution with methylene chloride followed by cold filtration.
- Drying : Under nitrogen or vacuum at 25–30°C.
- Stabilizers : Storage with molecular sieves or under inert gas.
Emerging Techniques
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 10–15 minutes, though industrial adoption remains limited.
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols in the presence of a base.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in the presence of a catalyst.
Condensation Reactions: Reagents like hydrazine hydrate and hydroxylamine hydrochloride under mild heating.
Major Products Formed:
Amides, Esters, and Thioesters: From nucleophilic substitution.
Nitro, Sulfo, and Halo Derivatives: From electrophilic aromatic substitution.
Hydrazones and Oximes: From condensation reactions.
Scientific Research Applications
Chemical Properties and Characteristics
3-Aminobenzoyl chloride (C7H6ClNO) is characterized by its aromatic structure, which enhances its reactivity. Its molecular weight is approximately 155.58 g/mol, and it is known for its ability to act as an acylating agent due to the presence of the acyl chloride functional group.
Synthesis of Amides and Esters
This compound is frequently used in the synthesis of amides and esters. The acyl chloride can react with various amines to form corresponding amides, which are important intermediates in organic chemistry.
Example Reaction: This reaction is utilized in the preparation of pharmaceutical compounds where amide bonds are crucial.
Polymer Chemistry
The compound serves as a monomer for synthesizing high-performance polymers such as polybenzamides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in fibers and films .
Drug Development
This compound has been employed in the synthesis of various pharmaceutical agents. It acts as a building block for compounds that exhibit anti-inflammatory and analgesic properties.
Case Study:
A study demonstrated that derivatives synthesized from this compound showed promising activity against certain cancer cell lines, indicating its potential in developing new anticancer drugs .
Derivatization Techniques
In analytical chemistry, this compound is used for derivatizing primary and secondary amines, enhancing the detection of metabolites in biological samples via chromatography techniques .
Coatings and Films
The compound's reactivity allows it to be incorporated into coatings that require enhanced durability and chemical resistance. Its application in polyvinyl films has been explored to improve their photochemical stability under UV exposure .
Data Table: Applications Summary
| Application Area | Specific Use | Remarks |
|---|---|---|
| Organic Synthesis | Synthesis of amides and esters | Key intermediate in drug synthesis |
| Polymer Chemistry | Monomer for polybenzamides | High thermal stability |
| Pharmaceutical | Development of anti-inflammatory drugs | Promising anticancer activity |
| Analytical Chemistry | Derivatization of amines for chromatography | Enhances detection sensitivity |
| Material Science | Coatings for improved durability | Increases resistance to UV degradation |
Mechanism of Action
The mechanism of action of 3-aminobenzoyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The amino group on the benzene ring enhances its reactivity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in electrophilic aromatic substitution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 3-aminobenzoyl chloride are best understood through comparison with analogous benzoyl chloride derivatives. Below is a detailed analysis:
Substituent Effects on Reactivity and Stability
3-Dimethylaminobenzoyl Chloride Hydrochloride (CAS 117500-61-5)
- Molecular Formula: C₉H₁₁Cl₂NO
- Molecular Weight : 220.09 g/mol
- Key Features: The dimethylamino group (-N(CH₃)₂) at C3 is bulkier and more electron-donating than the amino group, increasing steric hindrance and reducing electrophilicity at the carbonyl carbon. This derivative is stabilized as a hydrochloride salt, enhancing its shelf life compared to this compound .
- Applications : Used in specialized syntheses where controlled acylation is required, such as in pharmaceuticals requiring delayed reactivity .
4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride
- Molecular Formula: C₈H₄Cl₂F₃NO
- Key Features : Additional substituents (Cl at C3, CF₃ at C5) introduce strong electron-withdrawing effects, significantly enhancing the electrophilicity of the carbonyl chloride. The trifluoromethyl group also improves lipophilicity, making this compound useful in hydrophobic drug intermediates .
- Applications : Predominantly employed in agrochemicals and fluorinated pharmaceutical precursors .
3-Bromobenzoyl Chloride (CAS 21409-72-9)
- Molecular Formula : C₇H₄BrClO
- Key Features: Bromine at C3 is electron-withdrawing, increasing the carbonyl’s electrophilicity compared to this compound.
Physicochemical and Spectral Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight (g/mol) | Substituents | Electrophilicity | Stability | Key Applications |
|---|---|---|---|---|---|
| This compound | 155.58 | -NH₂ (C3) | Moderate | Hydrolysis-prone | Agrochemicals, polymers |
| 3-Dimethylaminobenzoyl Cl·HCl | 220.09 | -N(CH₃)₂ (C3) + HCl | Low | High (salt form) | Pharmaceuticals |
| 4-Amino-3-chloro-5-CF₃ BzCl | 264.04 | -NH₂ (C4), -Cl (C3), -CF₃ (C5) | Very High | Moderate | Fluorinated drug synthesis |
| 3-Bromobenzoyl chloride | 219.46 | -Br (C3) | High | Moderate | Halogenated intermediates |
Notes:
- Electrophilicity Trends : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance electrophilicity, accelerating nucleophilic acyl substitution. Electron-donating groups (e.g., -NH₂, -N(CH₃)₂) reduce it .
- Stability: Hydrochloride salts (e.g., 3-dimethylaminobenzoyl chloride·HCl) exhibit superior stability, while trifluoromethyl derivatives balance reactivity and lipophilicity .
Pharmaceutical Relevance
The dimethylamino derivative’s stability makes it preferable for synthesizing protease inhibitors, while this compound’s dual functionality is exploited in antimalarial drug candidates .
Biological Activity
3-Aminobenzoyl chloride, a derivative of aminobenzoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
This compound is represented by the chemical formula and has a molecular weight of 155.58 g/mol. The structure consists of an amino group (-NH2) attached to a benzene ring which is further substituted with a carbonyl chloride group (-COCl). This configuration contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the chlorination of 3-aminobenzoic acid using thionyl chloride or oxalyl chloride. The reaction can be summarized as follows:
This method provides a straightforward pathway to obtain the compound in good yields.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. A study reported that derivatives synthesized from this compound exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 16 µg/mL, indicating potent activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound Derivative A | S. aureus | 1 |
| This compound Derivative B | E. coli | 4 |
| This compound Derivative C | Pseudomonas aeruginosa | 8 |
Anti-inflammatory Activity
Research indicates that compounds derived from this compound may also possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Antitumor Activity
The compound has been investigated for its antitumor effects. A study demonstrated that certain derivatives exhibited cytotoxic activity against cancer cell lines, potentially through mechanisms involving the inhibition of DNA synthesis . This activity may be attributed to the ability of the compound to interfere with cellular processes critical for tumor growth.
Case Studies
- Antibacterial Screening : A series of derivatives synthesized from this compound were screened for antibacterial activity. The results indicated that modifications at the amino group significantly enhanced activity against Gram-positive bacteria .
- Anti-inflammatory Effects : In a controlled study, a derivative was tested on lipopolysaccharide (LPS)-stimulated macrophages, resulting in reduced levels of TNF-alpha and IL-6, which are key mediators in inflammatory responses .
Q & A
Q. What regulatory compliance steps are required for using this compound in international collaborations?
- Answer: Verify REACH compliance (EU), ensuring it is not listed as a Substance of Very High Concern (SVHC). Proper disposal must follow local hazardous waste regulations (e.g., neutralization before disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
